molecular formula C23H27NO5 B270592 2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate

2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate

Cat. No. B270592
M. Wt: 397.5 g/mol
InChI Key: XYSVZBBAKLBDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the adamantyl-based compounds, which have been shown to have a variety of biological activities. In

Mechanism of Action

The mechanism of action of 2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate has been shown to have a variety of other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, as well as antioxidant activity. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are many potential future directions for research on 2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate. One area of research could focus on the development of more efficient synthesis methods to reduce the cost of the compound. Another area of research could focus on the development of new cancer treatments based on the structure of this compound. Additionally, more research could be done to explore the potential neuroprotective effects of this compound for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate involves a multi-step process. The first step involves the reaction of 1-adamantylmethylamine with 2-furoyl chloride to form 2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl chloride. This intermediate is then reacted with potassium 2-furoate to form the final product, 2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate.

Scientific Research Applications

2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

Product Name

2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

2-[1-adamantylmethyl(furan-2-carbonyl)amino]ethyl furan-2-carboxylate

InChI

InChI=1S/C23H27NO5/c25-21(19-3-1-6-27-19)24(5-8-29-22(26)20-4-2-7-28-20)15-23-12-16-9-17(13-23)11-18(10-16)14-23/h1-4,6-7,16-18H,5,8-15H2

InChI Key

XYSVZBBAKLBDKT-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)CN(CCOC(=O)C4=CC=CO4)C(=O)C5=CC=CO5

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN(CCOC(=O)C4=CC=CO4)C(=O)C5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.